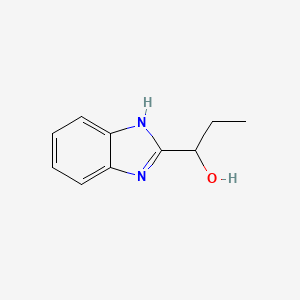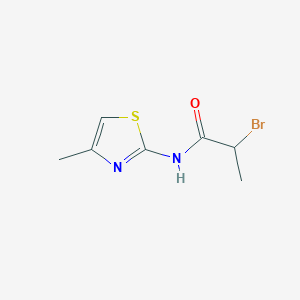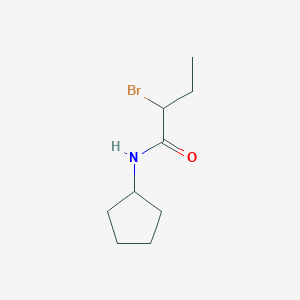![molecular formula C9H15BrN2S B1341018 4,5,6,7,8,9-Hexahydrocycloocta[D][1,3]thiazol-2-amine hydrobromide CAS No. 1049753-61-8](/img/structure/B1341018.png)
4,5,6,7,8,9-Hexahydrocycloocta[D][1,3]thiazol-2-amine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,5,6,7,8,9-Hexahydrocycloocta[D][1,3]thiazol-2-amine” is a chemical compound with the CAS Number: 27461-00-3 . It has a molecular weight of 182.29 and 183.3 , and its IUPAC name is 4,5,6,7,8,9-hexahydrocycloocta [d] [1,3]thiazol-2-ylamine . The InChI code for this compound is 1S/C9H14N2S/c10-9-11-7-5-3-1-2-4-6-8 (7)12-9/h1-6H2, (H2,10,11) .
Molecular Structure Analysis
The molecular structure of “4,5,6,7,8,9-Hexahydrocycloocta[D][1,3]thiazol-2-amine” consists of a cycloocta ring fused with a thiazole ring . The compound contains nine carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one sulfur atom .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . . The storage temperature varies, with one source suggesting room temperature and another suggesting 28 C .Applications De Recherche Scientifique
Thiazole Derivatives as Therapeutic Agents
Thiazole, a well-known five-membered heterocyclic compound, and its derivatives have been extensively studied for their therapeutic potential. Research has highlighted their effectiveness as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drugs with lesser side effects (Leoni, Locatelli, Morigi, & Rambaldi, 2014). The versatility of thiazole derivatives in pharmacology is attributed to their ability to modulate various biological pathways and targets, indicating a broad spectrum of potential applications in disease treatment and management.
The synthesis and application of thiazole derivatives have been a focus of recent pharmaceutical research, indicating their continued importance in drug discovery and development. Various thiazole derivatives have been identified for their pharmacological activities, including antimicrobial, antitumor, and antidiabetic agents. These activities are often enhanced by structural modifications at key positions on the thiazole nucleus, demonstrating the significance of thiazole derivatives in medicinal chemistry (Singh et al., 2022).
Thiazolidines in Drug Development
Thiazolidine derivatives, closely related to thiazoles, are explored for their diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. This diversity in biological response underlines the potential of thiazolidine motifs as a basis for developing new drug candidates. The review of synthetic approaches and pharmacological activities associated with thiazolidine derivatives provides insights into their role in future drug development and therapeutic interventions (Sahiba et al., 2020).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
4,5,6,7,8,9-Hexahydrocycloocta[D][1,3]thiazol-2-amine hydrobromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby affecting their catalytic properties .
Cellular Effects
The effects of this compound on cells are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic processes, leading to changes in the levels of various metabolites. Additionally, it can impact cell signaling pathways, potentially altering the cellular response to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, either by directly interacting with DNA or by influencing transcription factors. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, which are important for understanding its overall impact .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways or enhancement of cellular function. At higher doses, toxic or adverse effects may be observed, including disruption of cellular processes or induction of cell death. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially influencing metabolic flux and metabolite levels. For example, the compound may affect the activity of enzymes involved in glycolysis or the tricarboxylic acid cycle, leading to changes in the production of energy and other metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization within cells can influence its activity, with accumulation in certain compartments potentially enhancing its effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell .
Propriétés
IUPAC Name |
4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S.BrH/c10-9-11-7-5-3-1-2-4-6-8(7)12-9;/h1-6H2,(H2,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIFHPUYXUGYLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)N=C(S2)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
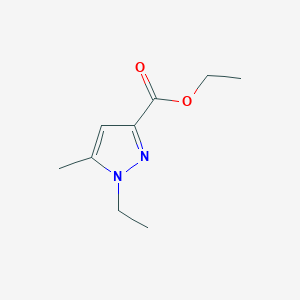
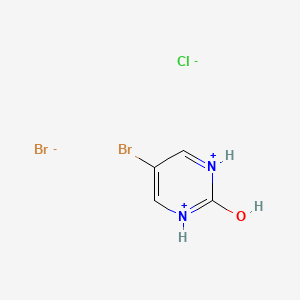

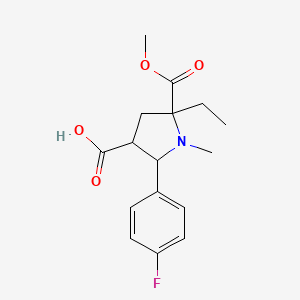
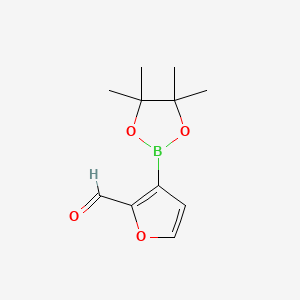



![5-(furan-2-yl)-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1340971.png)

